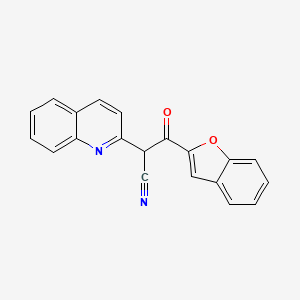
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile, also known as BQP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BQP belongs to the class of quinoline-based compounds and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile is not fully understood. However, studies have suggested that 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile exerts its biological activities by targeting various cellular pathways. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which can alter the expression of genes involved in cell cycle regulation and apoptosis. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Inhibition of topoisomerases can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has been found to exhibit various biochemical and physiological effects. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has been found to induce cell cycle arrest and apoptosis in cancer cells by altering the expression of genes involved in cell cycle regulation and apoptosis. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has also been found to inhibit the replication of viruses by interfering with the viral life cycle. Furthermore, 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has been found to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Advantages and Limitations for Lab Experiments
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has also been found to exhibit a range of biological activities, making it a promising compound for further research. However, there are some limitations to using 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile in lab experiments. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile. One direction is to further investigate the mechanism of action of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile. Understanding the molecular targets of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile can lead to the development of more effective therapeutic applications. Another direction is to study the in vivo effects of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile. In vivo studies can provide valuable information on the pharmacokinetics and toxicity of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile. Furthermore, the development of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile derivatives with improved solubility and bioavailability can lead to the development of more effective therapeutic applications.
Synthesis Methods
The synthesis of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile involves the reaction of 2-aminobenzofuran and 2-aminobenzonitrile with 2-acetyl-1-quinoline in the presence of acetic anhydride and triethylamine. The reaction yields 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile as a yellow solid with a melting point of 264-267°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) analysis.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anticancer, antiviral, antibacterial, and anti-inflammatory activities. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce cell cycle arrest and apoptosis. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has also been found to inhibit the replication of the hepatitis C virus and the influenza virus. In addition, 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-(1-benzofuran-2-yl)-3-oxo-2-quinolin-2-ylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c21-12-15(17-10-9-13-5-1-3-7-16(13)22-17)20(23)19-11-14-6-2-4-8-18(14)24-19/h1-11,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGDZCDUNGRROS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C#N)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

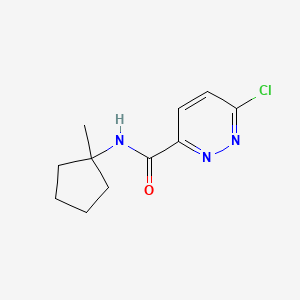
![N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2413466.png)
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/no-structure.png)
![(4Z)-N-(3,4-dimethoxyphenyl)-4-[(3-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2413471.png)

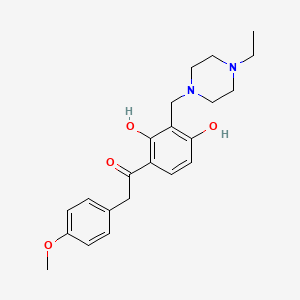
![3-Phenethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413477.png)
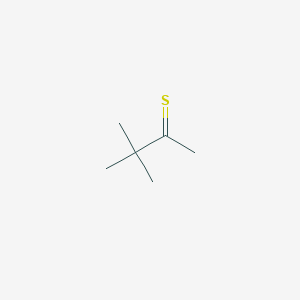
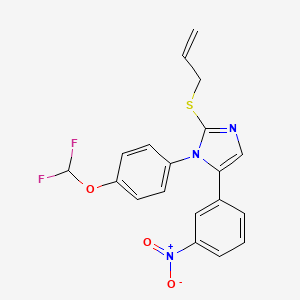
![3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine](/img/structure/B2413481.png)
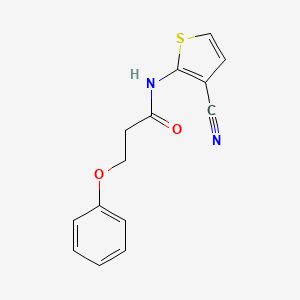

![2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2413485.png)
![6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2413486.png)